molecular formula C14H26BNO2 B13555797 N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine

Cat. No.: B13555797
M. Wt: 251.17 g/mol
InChI Key: VTFPQICQYBBNII-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine is a compound that features a boron-containing dioxaborolane ring attached to a cyclohexene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine typically involves the reaction of a suitable cyclohexene derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the boron-carbon bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s effects are mediated through its ability to participate in these interactions, influencing molecular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine is unique due to its cyclohexene structure combined with the boron-containing dioxaborolane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its ability to form reversible covalent bonds with nucleophiles sets it apart from other similar compounds.

Biological Activity

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine (CAS: 2851875-15-3) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H26BNO2, with a molecular weight of 251.18 g/mol. Its structure includes a cyclohexene ring substituted with a dimethylamino group and a dioxaborolane moiety, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Ion Channel Modulation : Similar compounds have been shown to influence ion channels that are critical in pain pathways .
  • Enzyme Inhibition : The presence of the dioxaborolane ring suggests potential interactions with enzymes involved in cellular signaling and metabolism.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

CompoundBiological ActivityReference
Compound AAntinociceptive
Compound BAntibacterial against MRSA
Compound CAnticancer (cell line studies)

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Studies indicate that variations in substituents can significantly affect both potency and selectivity for biological targets .

Properties

Molecular Formula

C14H26BNO2

Molecular Weight

251.17 g/mol

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine

InChI

InChI=1S/C14H26BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)16(5)6/h7,12H,8-10H2,1-6H3

InChI Key

VTFPQICQYBBNII-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N(C)C

Origin of Product

United States

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